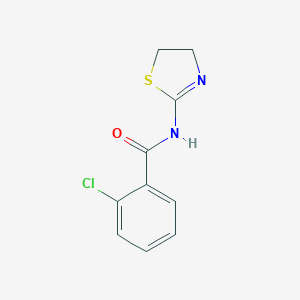
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, also known as CTK7A, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that its antitumor activity is due to its ability to induce cell cycle arrest and apoptosis by activating the p53 pathway. 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, it has been suggested that 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide may exert its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide in lab experiments is its potential therapeutic applications in various diseases. Its antitumor, anti-inflammatory, and neuroprotective effects make it a promising candidate for further research. However, one of the limitations of using 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This can provide insights into its potential therapeutic applications and help in the development of more effective drugs. Another direction is to optimize the synthesis method of 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide to improve its bioavailability and pharmacokinetics. Furthermore, more studies are needed to evaluate the safety and efficacy of 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide in vivo and in clinical trials. Overall, the research on 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has the potential to contribute to the development of new drugs for the treatment of various diseases.
合成法
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide can be synthesized through a series of chemical reactions. The synthesis starts with the reaction of 2-chlorobenzoyl chloride with 2-aminothiazole to form 2-chloro-N-(2-thiazolyl)benzamide. This intermediate is then treated with sodium borohydride to reduce the nitro group to an amino group, resulting in the formation of 2-amino-N-(2-thiazolyl)benzamide. Finally, the compound is chlorinated with thionyl chloride to produce 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide.
科学的研究の応用
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
67024-10-6 |
|---|---|
製品名 |
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |
分子式 |
C10H9ClN2OS |
分子量 |
240.71 g/mol |
IUPAC名 |
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H9ClN2OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-4H,5-6H2,(H,12,13,14) |
InChIキー |
GJEYHEODGYKSEY-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)NC(=O)C2=CC=CC=C2Cl |
正規SMILES |
C1CSC(=N1)NC(=O)C2=CC=CC=C2Cl |
溶解性 |
36.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B239699.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239704.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239705.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239709.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B239712.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B239714.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine](/img/structure/B239715.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B239716.png)
![N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B239717.png)
![N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B239722.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine](/img/structure/B239725.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine](/img/structure/B239726.png)
![N-ethyl-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B239727.png)